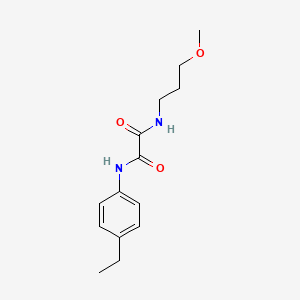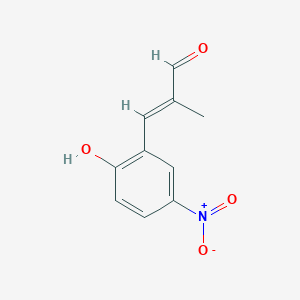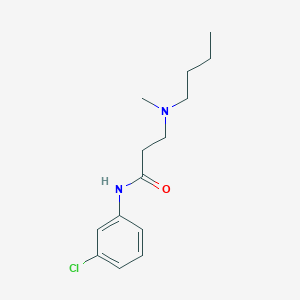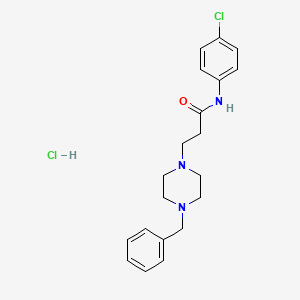![molecular formula C26H28N2O5S B3945449 4-[(dipropylamino)sulfonyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B3945449.png)
4-[(dipropylamino)sulfonyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
Descripción general
Descripción
4-[(dipropylamino)sulfonyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). It is a compound that has gained attention in recent years due to its potential applications in the field of scientific research.
Mecanismo De Acción
4-[(dipropylamino)sulfonyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide binds to TSPO with high affinity and specificity, leading to the modulation of various cellular processes. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the regulation of mitochondrial function, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been shown to modulate the production of reactive oxygen species, regulate the expression of inflammatory cytokines, and promote the survival of neuronal cells. This compound has also been shown to have anti-inflammatory and anti-tumor effects in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(dipropylamino)sulfonyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations to its use, including its limited solubility in aqueous solutions, its potential for non-specific binding, and the need for specialized equipment and techniques for its detection and quantification.
Direcciones Futuras
There are several future directions for the use of 4-[(dipropylamino)sulfonyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide in scientific research. One direction is the development of new analogs with improved pharmacological properties and specificity for TSPO. Another direction is the investigation of the role of TSPO in various pathological conditions and the development of new therapies targeting this protein. This compound may also have potential applications in the field of imaging, as it has been shown to be a useful tracer for positron emission tomography (PET) imaging of TSPO in vivo.
Conclusion:
In conclusion, this compound is a compound that has gained attention in recent years due to its potential applications in the field of scientific research. It is a selective ligand for TSPO and has been shown to have various biochemical and physiological effects in different cell types and animal models. While there are some limitations to its use, there are also several future directions for its investigation and development.
Aplicaciones Científicas De Investigación
4-[(dipropylamino)sulfonyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been extensively used in scientific research as a ligand for TSPO. TSPO is a protein that is found in the outer mitochondrial membrane and is involved in various physiological processes such as cholesterol transport, apoptosis, and inflammation. TSPO has also been implicated in various pathological conditions such as neurodegenerative diseases, cancer, and autoimmune disorders.
Propiedades
IUPAC Name |
4-(dipropylsulfamoyl)-N-(2-methoxydibenzofuran-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-4-14-28(15-5-2)34(30,31)19-12-10-18(11-13-19)26(29)27-22-17-24-21(16-25(22)32-3)20-8-6-7-9-23(20)33-24/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXMPERQXKVRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine oxalate](/img/structure/B3945395.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B3945402.png)
![3-(1,3-benzothiazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3945410.png)
![(2-furylmethyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3945417.png)
![2-chloro-N-{2-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]ethyl}-4,5-difluorobenzamide hydrochloride](/img/structure/B3945423.png)

![N,N'-2,6-pyridinediylbis[2-(1,3-benzoxazol-2-ylthio)acetamide]](/img/structure/B3945426.png)
![[2-{[4-(methoxycarbonyl)phenyl]amino}-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3945434.png)
![N-[(5-methylpyrazin-2-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B3945444.png)

